molecular formula C22H29N3O4 B2636612 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1823862-75-4

8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No.: B2636612
CAS No.: 1823862-75-4
M. Wt: 399.491
InChI Key: QBJSHXZRTPYLTA-UHFFFAOYSA-N
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Description

8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic diazaspirodecane core. This can be achieved through a cyclization reaction, often using a diamine and a suitable diester under acidic or basic conditions.

    Introduction of the Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced via alkylation reactions. Benzyl bromide and tert-butyl bromide are commonly used alkylating agents.

    Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction, using a cyanide source such as sodium cyanide or potassium cyanide.

    Final Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an esterifying agent like methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The unique structure allows for specific interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and spirocyclic structure are crucial for its interaction with molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: Lacks the benzyl group, which may affect its reactivity and binding properties.

    8-Benzyl 1-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate: Similar structure but without the cyano group, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both the benzyl and cyano groups in 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate makes it unique. These functional groups contribute to its distinct reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of 8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[45]decane-1,8-dicarboxylate, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-21(2,3)29-20(27)25-18(15-23)9-10-22(25)11-13-24(14-12-22)19(26)28-16-17-7-5-4-6-8-17/h4-8,18H,9-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJSHXZRTPYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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